Ortho-Methylbenzyl Azetidine Substitution: Steric Differentiation from Unsubstituted Benzyl Analogs
The target compound features an N-(2-methylbenzyl) group on the azetidine ring. The ortho-methyl substituent introduces steric hindrance adjacent to the basic nitrogen, which is absent in the corresponding unsubstituted benzyl analog (e.g., 3-benzyl-5-(1-benzylazetidin-3-yl)-1,2,4-oxadiazole). Patent disclosures for the oxadiazole-azetidine class indicate that variations in the N-substituent on the azetidine ring are critical determinants of S1P receptor binding affinity and selectivity [1]. While no direct head-to-head quantitative data is available for this specific compound, a structurally related analog, BDBM22216, which contains an unsubstituted benzyl azetidine, displays an S1P1 IC50 of 1.40 nM and an S1P5 IC50 of 0.800 nM [2], suggesting that modifications to the N-substituent can be leveraged to tune receptor selectivity profiles.
| Evidence Dimension | Steric environment at azetidine N-substituent and impact on receptor affinity |
|---|---|
| Target Compound Data | N-(2-methylbenzyl) (ortho-substituted) |
| Comparator Or Baseline | Benzyl (unsubstituted) in BDBM22216; S1P1 IC50 = 1.40 nM, S1P5 IC50 = 0.800 nM [2] |
| Quantified Difference | No quantitative data for the target compound; comparator data is provided as a class-level reference for the impact of N-substituent variation. |
| Conditions | Radioligand displacement assay using [33P]S1P on human S1P receptors expressed in CHO cells (for BDBM22216) [2]. |
Why This Matters
The ortho-methyl group may confer differential S1P receptor subtype selectivity compared to unsubstituted benzyl analogs, a critical consideration for researchers requiring selective pharmacological probes.
- [1] US Patent 8,859,598 B2. 1,2,4-oxadiazoles azetidine derivatives as sphingosine-1 phosphate receptors modulators. Allergan, Inc., filed September 30, 2013, and issued October 14, 2014. View Source
- [2] BindingDB. BDBM22216: 1,2,4-oxadiazole based compound, 33. Affinity data for S1P1, S1P4, and S1P5 receptors. Accessed 2026. View Source
